

Spectroscopic Data of Allyl Propionate: A Technical Guide

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Compound of Interest

Compound Name: *Allyl propionate*

Cat. No.: *B1584478*

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This technical guide provides a comprehensive overview of the spectroscopic data for **allyl propionate**, a key compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid in the replication and interpretation of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **allyl propionate**.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts for **Allyl Propionate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.98 - 5.82	m	-CH=CH ₂
5.29 - 5.17	m	-CH=CH ₂
4.56	d	-O-CH ₂ -
2.33	q	-CO-CH ₂ -
1.14	t	-CH ₃

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **Allyl Propionate**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
174.1	C=O
132.4	-CH=
118.2	=CH ₂
65.1	-O-CH ₂ -
27.7	-CO-CH ₂ -
9.1	-CH ₃

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid ester like **allyl propionate**.[\[2\]](#)

- Sample Preparation: A small amount of **allyl propionate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[\[2\]](#) A small quantity of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ^1H NMR and a 100 MHz instrument for ^{13}C NMR.[3]
- ^1H NMR Acquisition: A standard single-pulse experiment is typically used.[2] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio.[2] A larger number of scans is generally required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.[2]
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Processing steps include phasing, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **allyl propionate** shows characteristic absorption bands for the ester and alkene functional groups.

Table 3: IR Absorption Bands for **Allyl Propionate**[1][4][5]

Wavenumber (cm^{-1})	Intensity	Assignment
~1745	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1180	Strong	C-O stretch (ester)
~990, ~920	Medium	=C-H bend (alkene)

Experimental Protocol for IR Spectroscopy

For a liquid sample like **allyl propionate**, the following protocol for Attenuated Total Reflectance (ATR) or neat sampling is typically used.^{[6][7]}

- **Sample Preparation (Neat):** A single drop of pure **allyl propionate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.^[6]
- **Sample Preparation (ATR):** A drop of **allyl propionate** is placed directly onto the crystal surface of an ATR accessory.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty salt plates or ATR crystal is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.^[6] The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for **Allyl Propionate**^{[1][8]}

m/z	Relative Intensity (%)	Assignment
57	100	$[\text{C}_3\text{H}_5\text{O}]^+$ (Propionyl cation)
29	~41	$[\text{C}_2\text{H}_5]^+$ (Ethyl cation)
41	~32	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
114	Low	$[\text{M}]^+$ (Molecular ion)

Experimental Protocol for Mass Spectrometry

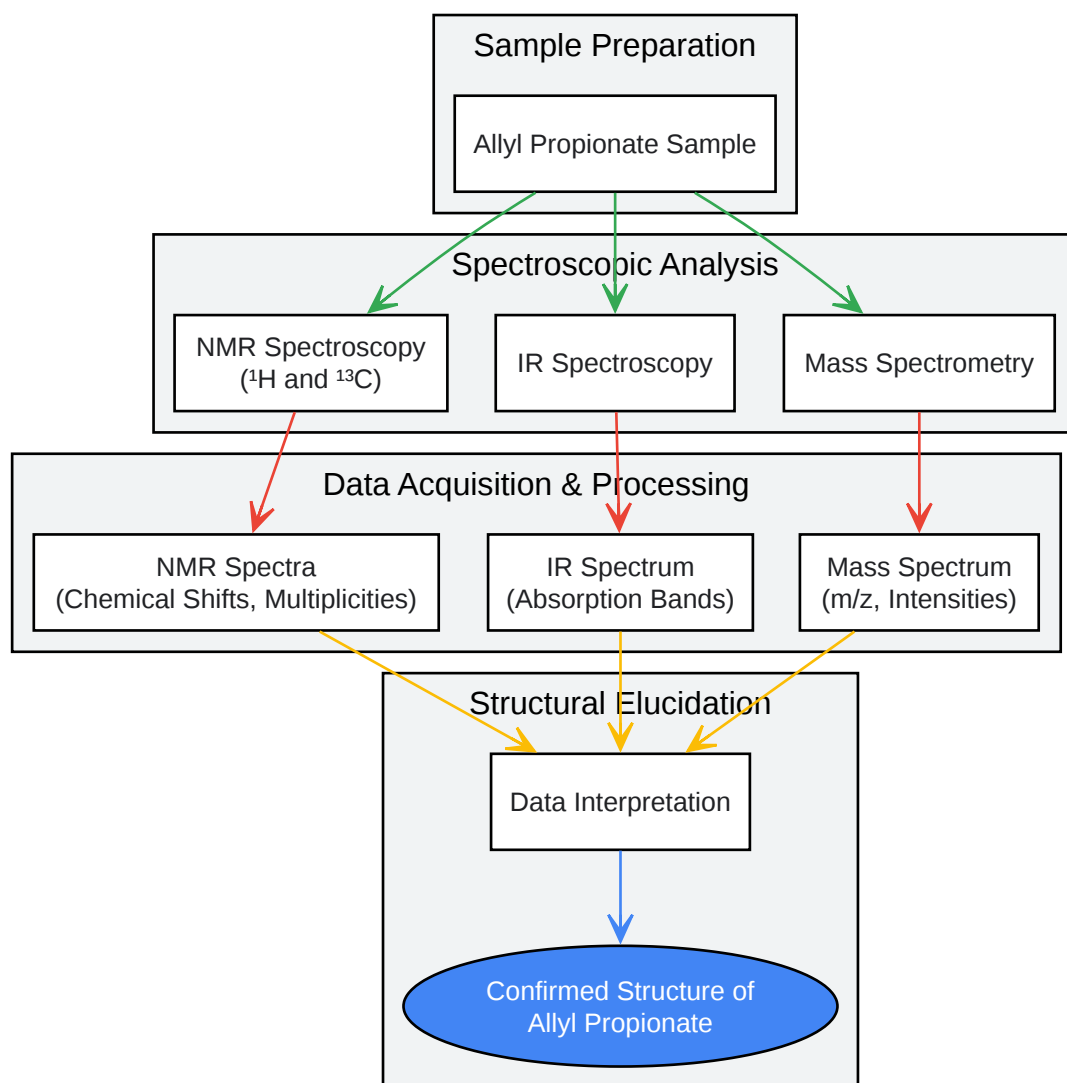
The following is a general protocol for obtaining the mass spectrum of a volatile ester like **allyl propionate** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

(EI).[9]

- **Sample Introduction:** The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The GC column is typically a non-polar capillary column.[9] The separated **allyl propionate** then elutes into the ion source of the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **allyl propionate**.



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Caption: Workflow for Spectroscopic Analysis of **Allyl Propionate**.

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